molecular formula C27H30O12 B2418461 4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside CAS No. 78178-42-4

4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside

Cat. No. B2418461
CAS RN: 78178-42-4
M. Wt: 546.525
InChI Key: QMXNRLBPHJPLKV-QNRBAVQLSA-N
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Description

4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside is a derivative of podophyllotoxin . Podophyllotoxins are a class of natural active substances isolated from the roots of Podophyllum peltatum L. and have significant cytotoxicity, which make them good antineoplastic and antiviral candidates .


Synthesis Analysis

The synthesis of 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside involves the reaction of aldehydes with 4’-O-demethylpodophyllotoxin . Ten 4β-N-substituted derivatives of 4’-O-demethylpodophyllotoxin were designed . The structures of all the target compounds were identified by 1H NMR, 13C NMR, and HR-MS .


Molecular Structure Analysis

The C-ring of podophyllotoxin has four chiral carbon atoms . Modifications at the C-4 position of the C-ring, particularly nitrogen substitution, have been shown to lead to greater antitumor activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside include the reaction of aldehydes with 4’-O-demethylpodophyllotoxin . The distance and angle between the HDAC capping group and the zinc binding group were systematically varied .

Scientific Research Applications

Oncolytic Activity and Toxicity Studies

Research on 4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside (referred to as VM26 in studies) has primarily focused on its oncolytic activity and associated toxicity. One study detailed the distinct phases of toxicity exhibited by VM26, with acute toxicity manifesting within the first 10 days, followed by chronic and terminal phases characterized by progressive decreases in plasma levels of critical components, indicating irreversible hepatotoxicity and metabolic deficiencies leading to the death of mice (Hacker & Roberts, 1975). Another study investigated the effects of VM26 on hepatic intermediary metabolism in mice, revealing significant alterations in glucose metabolism and a negative balance in liver function, ultimately leading to death despite normal dietary intake (Hacker & Roberts, 1977).

Drug Interaction and Pharmacokinetics

Studies have also explored the interaction of VM26 with other substances and its pharmacokinetics. For instance, the interaction of quercetin with etoposide (a derivative of VM26) was studied in rats, revealing significant alterations in the pharmacokinetics of etoposide when administered orally in the presence of quercetin, potentially due to inhibition of P-glycoprotein-mediated efflux and CYP3A-catalyzed metabolism by quercetin (Li & Choi, 2009). The tissue and organ distribution of etoposide in rats was also examined, indicating primary distribution in the liver, intestine, and kidney, and suggesting that etoposide does not penetrate the blood-brain barrier effectively (Nakai et al., 1986).

Therapeutic Effects and Drug Combinations

VM26's therapeutic effects, particularly in combination with other drugs, have been a significant focus. The response of L1210 leukemia to combinations of VM26 with other drugs showed that VM26, in combination with 1,3-bis(2-chloroethyl)-1-nitrosourea, was remarkably effective, potentially due to a therapeutic interaction between the drugs (Roberts et al., 1981). Additionally, a phase II trial of VP16-213 (another derivative of VM26) in non-small cell lung cancer indicated minimal activity as a single agent in this cancer type (Chapman et al., 2004).

Future Directions

The future directions of research on 4’-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside could involve further study of its potential antitumor activity . Research efforts continue to seek novel inhibitors with improved efficacy and minimal side effects . The demonstration of strand scission in isolated nuclei may provide an experimental model for elucidating the exact mechanism of action of VP-16 .

properties

IUPAC Name

(5R,5aR,8aR)-5-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O12/c1-33-17-5-12(6-18(34-2)25(17)39-27-24(31)23(30)22(29)19(8-28)38-27)20-14-7-16-15(36-10-37-16)4-11(14)3-13-9-35-26(32)21(13)20/h4-7,13,19-24,27-31H,3,8-10H2,1-2H3/t13-,19+,20+,21-,22+,23-,24+,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXNRLBPHJPLKV-QNRBAVQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 2
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 3
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 4
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 5
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside
Reactant of Route 6
4'-Demethyldeoxypodophyllotoxin beta-D-glucopyranoside

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